![molecular formula C17H21NO3 B1649331 Piperanine CAS No. 23512-46-1](/img/structure/B1649331.png)
Piperanine
Overview
Description
Piperine is the piperidine alkaloid present in the fruits of Black pepper (Piper nigrum) and long pepper (Piper longum). It is a pungent constituent with remarkable pharmacological properties .
Synthesis Analysis
Chemical synthesis of piperine was done by Ladenburg and Scholtz in 1894, by reaction of the piperic acid chloride with piperidine .Molecular Structure Analysis
Piperine is a heterocyclic moiety with the molecular formula (CH2)5NH. It consists of 6 membered rings that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis
Piperine has been shown to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . It has the ability to alter gastrointestinal disorders, drug-metabolizing enzymes, and bioavailability of several drugs .Physical And Chemical Properties Analysis
Piperine is a nitrogen-containing alkaloid molecule, first isolated in the form of yellow crystalline solid (MW 285.33 g.mol −1, mp\u2009=\u2009128–130 °C) by Danish chemist Hans Christian Orstedt in 1820 from the dried fruit extract of pepper .Scientific Research Applications
Piperanine: A Comprehensive Analysis of Scientific Research Applications: Piperanine, also known as Piperanin, is an alkaloid that exhibits a wide range of pharmacological activities and potential therapeutic benefits. Below is a detailed analysis of six unique applications of Piperanine in scientific research:
Therapeutic Benefits in Chronic Diseases
Piperanine has been shown to provide therapeutic benefits in patients suffering from a variety of chronic diseases such as diabetes, obesity, arthritis, oral cancer, breast cancer, multiple myeloma, metabolic syndrome, hypertension, Parkinson’s disease, Alzheimer’s disease, cerebral stroke, cardiovascular diseases, kidney diseases, inflammatory diseases, and rhinopharyngitis .
Anticancer Properties
In vitro and in vivo studies have demonstrated that Piperanine can inhibit the growth of cancer cells. For example, it has been found to inhibit the growth of 4T1 murine breast cancer cells in a time- and dose-dependent manner . Additionally, Piperanine treatment can result in loss of mitochondrial membrane potential leading to cell apoptosis .
Bio-enhancement of Therapeutics
Piperanine is known for its bio-enhancing properties. It can enhance the bioavailability and effectiveness of other phytochemicals or conventional anticancer drugs when used in combination .
Pharmacological Activities
The compound contains numerous pharmacological activities and health benefits against chronic conditions such as insulin resistance reduction, anti-inflammatory activity, and correction in hepatic steatosis .
Toxicity Reduction in Drug Combinations
Studies have shown that combining Piperanine with certain drugs can reduce the toxicity and increase the therapeutic index of the combination. For example, a combination of nimesulide–piperanine has a lower lethal dose compared to nimesulide alone .
Potential Clinical Agent
Piperanine has shown great potential as a clinical agent due to its therapeutic and pharmacological properties. It is being explored for its efficacy as an anticancer agent alone or in combination with other treatments .
Safety And Hazards
Future Directions
Piperine has therapeutic potential against various diseases such as diabetes, obesity, arthritis, oral cancer, breast cancer, multiple myeloma, metabolic syndrome, hypertension, Parkinson’s disease, Alzheimer’s disease, cerebral stroke, cardiovascular diseases, kidney diseases, inflammatory diseases, and rhinopharyngitis . The pharmaceutical relevance of piperine against different types of cancers has also been highlighted . These findings provide a strong base for the development of future drugs that would act as preventive agents and/or would enhance the activities of other drugs .
properties
IUPAC Name |
(E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpent-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h3,7-9,12H,1-2,4-6,10-11,13H2/b7-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWOFMXDKFORMO-XVNBXDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CCCC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/CCC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Piperanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033874 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Piperanine | |
CAS RN |
23512-46-1, 65937-41-9 | |
Record name | Piperanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23512-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023512461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC125180 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E)-5-(1,3-benzodioxol-5-yl)-1-(1-piperidyl)pent-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Piperanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033874 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
79 - 80 °C | |
Record name | Piperanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033874 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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